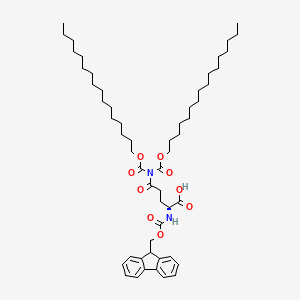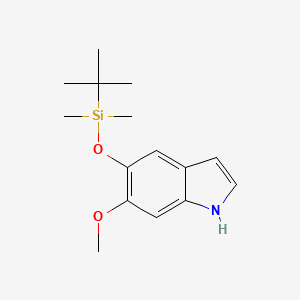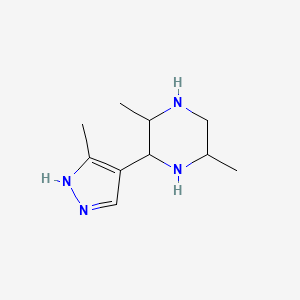
6-Amino-2,4-dihydroxypyrimidine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 is a labeled compound used primarily in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled urea with malonic acid derivatives under controlled conditions to form the pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to incorporate the isotopes efficiently, often involving multiple steps of purification and quality control to meet research-grade standards.
化学反応の分析
Types of Reactions
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in the synthesis of pharmaceuticals and other biologically active compounds.
科学的研究の応用
6-Amino-2,4-dihydroxypyrimidine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of isotopes in biological systems.
Medicine: Utilized in the development of labeled drugs for diagnostic imaging and therapeutic monitoring.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 involves its incorporation into molecular structures where the labeled isotopes act as tracers. These tracers allow researchers to study the molecular interactions and pathways involved in various biological and chemical processes. The isotopes provide unique signals in analytical techniques, enabling detailed analysis of molecular dynamics and structures.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A non-labeled version of the compound used in similar applications.
6-Amino-2,4-dihydroxypyrimidine: Another variant without isotopic labeling.
2,4-Dihydroxypyrimidine: A simpler derivative used in basic research.
Uniqueness
The uniqueness of 6-Amino-2,4-dihydroxypyrimidine-13C,15N2 lies in its isotopic labeling, which provides distinct advantages in analytical techniques. The labeled isotopes enable precise tracking and analysis of molecular interactions, making it invaluable in advanced research applications.
特性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
130.08 g/mol |
IUPAC名 |
6-amino-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i4+1,6+1,7+1 |
InChIキー |
LNDZXOWGUAIUBG-XZQGXACKSA-N |
異性体SMILES |
C1=C([15NH][13C](=O)[15NH]C1=O)N |
正規SMILES |
C1=C(NC(=O)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)







![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)

![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)

